molecular formula C10H20N2O2 B8770807 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine CAS No. 67563-58-0

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine

Cat. No. B8770807
CAS RN: 67563-58-0
M. Wt: 200.28 g/mol
InChI Key: GTZDJORKZZZBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67563-58-0

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(2-pyrrolidin-3-yloxyethyl)morpholine

InChI

InChI=1S/C10H20N2O2/c1-2-11-9-10(1)14-8-5-12-3-6-13-7-4-12/h10-11H,1-9H2

InChI Key

GTZDJORKZZZBAM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
c1ccc(CN2CCC(OCCN3CCOCC3)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 30.8 g. (0.106 mole) of 1-benzyl-3-(2-morpholinoethoxy)pyrrolidine in 200 ml. of ethanol containing 10% palladium on charcoal was shaken at 60° C. in about three atmospheres of hydrogen until the theoretical amount of hydrogen was used. Concentration of the cooled filtered solution at reduced pressure gave a quantitative yield of oily product. The structure was confirmed by its nuclear magnetic resonance spectrum.
Name
1-benzyl-3-(2-morpholinoethoxy)pyrrolidine
Quantity
0.106 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.